Cas no 882073-21-4 (N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide)

N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound featuring a morpholine-acetamide core linked to a 4-fluorobenzylthio-substituted phenyl group. Its structure combines a fluorinated aromatic moiety with a morpholine ring, enhancing its potential as an intermediate in pharmaceutical and agrochemical applications. The presence of the sulfanyl bridge improves lipophilicity, while the morpholine group contributes to solubility and bioavailability. This compound may serve as a versatile building block for drug discovery, particularly in kinase inhibitor or antimicrobial agent development. Its well-defined chemical properties and modular structure allow for further derivatization, making it valuable for medicinal chemistry research and targeted synthesis.
N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide structure
882073-21-4 structure
商品名:N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide
CAS番号:882073-21-4
MF:C19H21FN2O2S
メガワット:360.445647001266
CID:5710368
PubChem ID:4458587

N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide
    • N-{4-[(4-fluorobenzyl)thio]phenyl}-2-(4-morpholinyl)acetamide
    • JS-2199
    • N-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-2-morpholin-4-ylacetamide
    • 882073-21-4
    • AKOS005108584
    • N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide
    • インチ: 1S/C19H21FN2O2S/c20-16-3-1-15(2-4-16)14-25-18-7-5-17(6-8-18)21-19(23)13-22-9-11-24-12-10-22/h1-8H,9-14H2,(H,21,23)
    • InChIKey: QCKLUWYUXQQNPA-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC(=CC=1)F)C1C=CC(=CC=1)NC(CN1CCOCC1)=O

計算された属性

  • せいみつぶんしりょう: 360.13077725g/mol
  • どういたいしつりょう: 360.13077725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 404
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1633756-1mg
N-(4-((4-fluorobenzyl)thio)phenyl)-2-morpholinoacetamide
882073-21-4 98%
1mg
¥535.00 2024-04-27

N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide 関連文献

N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamideに関する追加情報

N-(4-{[(4-Fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide: A Comprehensive Overview

The compound CAS No 882073-21-4, also known as N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and materials science. This compound has garnered significant attention due to its unique structural features and promising biological activity. Recent studies have highlighted its potential as a therapeutic agent in the treatment of various diseases, particularly those involving inflammation and oxidative stress.

The molecular structure of this compound is characterized by a central benzene ring substituted with a sulfanyl group attached to a 4-fluorophenylmethyl moiety. This arrangement creates a rigid and planar structure, which is crucial for its interactions with biological targets. The presence of the morpholin-4-yl group further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

Recent research has focused on the compound's ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. Studies conducted in vitro have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. These findings suggest that the compound may have therapeutic potential in conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.

Another area of interest is the compound's role in modulating ion channels. Preclinical studies have indicated that it can inhibit voltage-gated sodium channels, which are implicated in pain signaling. This property makes it a promising candidate for the development of novel analgesics with reduced side effects compared to currently available medications.

In terms of synthesis, the compound can be prepared via a multi-step process involving nucleophilic substitution and coupling reactions. The use of microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, making it more feasible for large-scale production.

Despite its promising properties, further research is needed to fully understand the compound's mechanism of action and safety profile. Ongoing studies are investigating its pharmacokinetics, toxicity, and efficacy in animal models of disease. These efforts are expected to provide critical insights into its potential as a therapeutic agent.

In conclusion, N-(4-{[(4-fluorophenyl)methyl]sulfanyl}phenyl)-2-(morpholin-4-yl)acetamide represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. With its unique structural features and diverse biological activities, this compound holds great promise for advancing the field of drug discovery.

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